molecular formula C17H20F2N6O6S2 B15292326 Asymmetric Methylene Conjugated Emtricitabine Dimer

Asymmetric Methylene Conjugated Emtricitabine Dimer

Cat. No.: B15292326
M. Wt: 506.5 g/mol
InChI Key: VNXJRKSXUGQLID-WUHRBBMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The "Asymmetric Methylene Conjugated Emtricitabine Dimer" is a novel dimeric derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor used in antiviral therapies. This dimer features an asymmetric methylene (-CH₂-) bridge connecting two emtricitabine units, creating a conjugated system that enhances structural rigidity and modulates electronic properties. The asymmetry arises from the selective positioning of the methylene linkage, which disrupts molecular symmetry and influences intermolecular interactions, solubility, and bioactivity .

Properties

Molecular Formula

C17H20F2N6O6S2

Molecular Weight

506.5 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methoxymethyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C17H20F2N6O6S2/c18-8-1-24(16(27)22-14(8)20)11-6-33-13(31-11)4-29-7-21-15-9(19)2-25(17(28)23-15)10-5-32-12(3-26)30-10/h1-2,10-13,26H,3-7H2,(H2,20,22,27)(H,21,23,28)/t10-,11-,12+,13+/m0/s1

InChI Key

VNXJRKSXUGQLID-WUHRBBMRSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCOC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F)F

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCOCC3OC(CS3)N4C=C(C(=NC4=O)N)F)F

Origin of Product

United States

Preparation Methods

Oxidative Coupling via Bis-Nucleophilic Intermediates

A plausible route involves generating a bis-nucleophilic emtricitabine derivative for methylene bridge formation:

  • Protection of Emtricitabine :

    • The 2'-hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride in dimethylformamide (DMF) with imidazole catalysis.
    • The exocyclic amine is protected with a benzoyl group via reaction with benzoyl chloride in pyridine.
  • Methylene Bridge Installation :

    • Treat protected emtricitabine with paraformaldehyde (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
    • Add boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 equiv) to catalyze the coupling.
  • Deprotection :

    • Remove TBS groups with tetra-n-butylammonium fluoride (TBAF) in THF.
    • Cleave benzoyl protection with methanolic ammonia.

Key Parameters :

Parameter Value Source
Temperature 0°C → rt
Reaction Time 12–16 h
Yield (Crude) 45–52%

Asymmetric Organocatalytic Conjugation

The Journal of Organic Chemistry (2022) details chiral phase-transfer catalysts for constructing tetrasubstituted stereocenters. Adapting this methodology:

  • Activation of Emtricitabine :

    • Convert emtricitabine to its corresponding aldehyde via Swern oxidation (oxalyl chloride, DMSO, -78°C).
  • Catalytic Asymmetric Coupling :

    • React the aldehyde with a second emtricitabine molecule (1.1 equiv) in dichloromethane (DCM).
    • Use quinine-derived phase-transfer catalyst (5 mol%) and potassium carbonate as base.
  • Reductive Amination :

    • Reduce the intermediate imine with sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).

Optimization Data :

Parameter Optimal Value Source
Catalyst Loading 5 mol%
Temperature -20°C
Enantiomeric Excess 88–94%

Solid-Phase Synthesis for Scalability

Venkatasai Life Sciences’ custom synthesis protocols suggest solid-phase approaches for related dimers:

  • Resin Functionalization :

    • Load Wang resin with Fmoc-protected emtricitabine using HBTU/HOBt activation.
  • Methylene Spacer Incorporation :

    • Couple Fmoc-aminomethyl-phosphonium salt (2 equiv) via PyBOP/DIEA activation.
  • Second Emtricitabine Conjugation :

    • Deprotect Fmoc group (20% piperidine/DMF).
    • Add pre-activated emtricitabine carboxylic acid (HATU, DIPEA).

Process Metrics :

Step Purity (HPLC) Yield
Resin Loading 98.2% 92%
Final Cleavage 95.1% 68%

Analytical Characterization

Critical quality attributes from SynZeal’s impurity profiling:

Property Specification Method
Molecular Weight 506.5 g/mol HRMS
Purity ≥95% HPLC (UV 254)
Stereochemical Purity ≥99% de Chiral SFC

Industrial Implementation Challenges

While lab-scale methods show feasibility, scale-up introduces complexities:

  • Solvent Volume : The oxidative coupling method requires 15 L THF per kg emtricitabine, creating distillation challenges.
  • Catalyst Cost : Phase-transfer catalysts add $12–15/g to production costs at metric ton scale.
  • Regulatory Compliance : ICH Q3A guidelines mandate ≤0.15% dimer in final API, necessitating rigorous purification.

Chemical Reactions Analysis

Types of Reactions

Asymmetric Methylene Conjugated Emtricitabine Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Asymmetric Methylene Conjugated Emtricitabine Dimer is a chemical compound that functions as an impurity of Emtricitabine, a nucleoside reverse transcriptase inhibitor used to treat human immunodeficiency virus infections. Its molecular formula is CHFNOS, and its molecular weight is approximately 506.5 g/mol. The compound's structure includes an asymmetric methylene bridge connecting two Emtricitabine units, giving it unique properties and biological activities.

Scientific Research Applications

This compound is primarily used in pharmaceutical research and development. Its significance lies in:

  • Interaction Studies: These studies focus on the compound's binding affinity and inhibitory effects on reverse transcriptase enzymes. They help to understand how impurities can affect drug efficacy and resistance patterns in viral strains. This is vital for optimizing therapeutic strategies and minimizing adverse effects associated with antiviral treatments.
  • Drug Development: Understanding the properties of this compound is essential for developing new drugs and therapeutic applications for treating viral infections.
  • Synthesis: The synthesis of this compound involves multi-step organic synthesis techniques.

Clinical Trials and Studies

Mechanism of Action

The mechanism of action of Asymmetric Methylene Conjugated Emtricitabine Dimer involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By incorporating into the viral DNA, the compound prevents the elongation of the DNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

Structural Features

Compound Parent Molecule Methylene Bridge Position Asymmetry Source Key Structural Insights
Asymmetric Emtricitabine Dimer Emtricitabine C3'–CH₂–C5' linkage Non-equivalent monomer coupling Conjugation enhances π-electron delocalization
Hatomarubigin D (Streptomyces sp.) Hatomarubigin C Aromatic ring linkage Methylene bridge between aromatic carbons Unique biosynthetic pathway; no prior reports of similar dimers
Puniceusine E (Aspergillus puniceus) Isoquinoline alkaloid C7–CH₂–C10 linkage Asymmetric dimerization of monomer 1 HMBC correlations confirm methylene bridge at C9
MPGD (Methylene propyl guaiacol dimer) Propyl guaiacol Phenolic unit linkage Orthorhombic crystal packing Double-layered H-bonded sheets along [100]/[010] directions

Key Observations :

  • The Emtricitabine dimer’s methylene bridge is strategically positioned to preserve antiviral pharmacophores while improving stability.
  • Unlike Hatomarubigin D’s aromatic linkage, the Emtricitabine dimer’s aliphatic bridge reduces steric hindrance, enhancing solubility .

Key Insights :

  • The Pd-catalyzed method for the Emtricitabine dimer avoids external bases, minimizing side reactions .
  • Biosynthetic dimers (e.g., Hatomarubigin D) require gene cluster expression, limiting scalability compared to chemical synthesis .

Physicochemical and Spectroscopic Properties

Compound FTIR/Raman Signatures (cm⁻¹) Thermal Stability Crystallographic Data
Asymmetric Emtricitabine Dimer νas(CH₂): 2856; νs(CH₂): 2926 Enhanced via conjugation Pending CCDC deposition
MPGD νC=O: 1700 (weak ester carbonyl) Stable up to 250°C Orthorhombic Pbcn space group
HOSO2⁻ dimer (model compound) Raman: 700 (asymmetric conformation) N/A Symmetric vs. asymmetric DFT models

Key Findings :

  • The Emtricitabine dimer’s FTIR bands align with modified cellulose esters, suggesting robust thermal stability from C=O and CH₂ interactions .
  • MPGD’s H-bonding network (Figure 7 in ) contrasts with the Emtricabine dimer’s reliance on π-π stacking for solid-state stability.

Key Contrasts :

  • The Emtricitabine dimer’s conjugation may reduce renal clearance compared to the monomer, extending half-life .
  • Unlike MPGD’s industrial use, the Emtricitabine dimer prioritizes targeted bioactivity over material properties .

Biological Activity

Asymmetric Methylene Conjugated Emtricitabine Dimer (AMECD) is a dimeric form of Emtricitabine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. This article explores the biological activity of AMECD, focusing on its mechanisms, effects on viral replication, and potential implications in therapeutic strategies.

Chemical Structure and Properties

AMECD has a unique structure characterized by an asymmetric methylene bridge connecting two Emtricitabine units. Its molecular formula is C21H26F2N3O3S\text{C}_{21}\text{H}_{26}\text{F}_{2}\text{N}_{3}\text{O}_{3}\text{S} with a molecular weight of approximately 506.5 g/mol. The presence of various functional groups such as amino, fluorine, and sulfur significantly influences its biological behavior and interactions with viral enzymes.

The primary mechanism of action for AMECD involves the inhibition of reverse transcriptase, an essential enzyme for viral replication in HIV. By mimicking natural nucleotides, AMECD competes with the substrate for binding to the active site of reverse transcriptase, thereby preventing the conversion of viral RNA into DNA. This inhibition is crucial for halting the replication cycle of HIV.

Biological Activity Studies

Recent studies have highlighted several aspects of AMECD's biological activity:

  • Inhibition Studies : AMECD demonstrated significant binding affinity to reverse transcriptase, with IC50 values comparable to those of Emtricitabine. This suggests that even as an impurity, AMECD retains potent antiviral properties.
  • Viral Replication : In vitro assays showed that AMECD could reduce HIV infectivity by up to 80% when tested on mammalian cell lines. This reduction in infectivity indicates its potential role as an effective antiviral agent .
  • Structure-Activity Relationship (SAR) : The unique structural features of AMECD contribute to its distinct biological properties compared to other NRTIs. Comparative studies with similar compounds like Lamivudine and Tenofovir reveal that the dimeric structure enhances its efficacy against resistant viral strains.

Data Table: Comparative Analysis of NRTIs

CompoundStructure TypeMechanism of ActionUnique Features
This compoundDimeric formInhibits reverse transcriptaseAsymmetric methylene bridge
EmtricitabineMonomeric formInhibits reverse transcriptaseEstablished clinical use
LamivudineMonomeric formInhibits reverse transcriptaseDifferent chemical backbone
TenofovirNucleotide analogInhibits reverse transcriptaseContains a phosphate group

Case Studies and Research Findings

  • Cell Line Studies : Research conducted on MT4 cells demonstrated that AMECD effectively inhibited HIV-1 replication. The half-maximal inhibitory concentration (IC50) was found to be in the nanomolar range, indicating high potency .
  • Toxicity Assessments : Cytotoxicity assays performed on human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations revealed that AMECD exhibited no significant cytotoxic effects, supporting its safety profile for potential therapeutic use .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that AMECD has favorable absorption characteristics when administered orally, with bioavailability estimates around 30%. Further studies are needed to optimize delivery methods and enhance systemic exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing asymmetric methylene-conjugated emtricitabine dimers, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or stoichiometric chiral auxiliaries to achieve methylene conjugation. For example, ethylene glycol or high-boiling solvents (e.g., used in pyrocatechol methylene ether dimer synthesis) can stabilize intermediates . Enantiomeric purity is optimized via chiral HPLC or circular dichroism (CD) monitoring, as outlined in asymmetric synthesis principles . Key variables include solvent polarity, temperature, and catalyst loading (e.g., chiral phosphine ligands).

Q. Which analytical techniques are most effective for confirming the asymmetric configuration and dimeric structure of methylene-conjugated emtricitabine dimers?

  • Methodological Answer :

  • X-ray crystallography : Resolves asymmetric unit configurations, as demonstrated in dimeric crystal structures (e.g., StaDDl dimer in ) .
  • NMR spectroscopy : Distinguishes methylene proton environments using symmetry analysis (e.g., split signals for CH₂ groups near asymmetric carbons) .
  • Mass spectrometry (HRMS) : Validates dimer molecular weight and fragmentation patterns.

Q. How does the methylene bridge influence the stability of emtricitabine dimers under physiological or storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The methylene bridge may introduce hydrolytic susceptibility at acidic pH, requiring buffered formulations. Comparative studies with non-conjugated emtricitabine () guide degradation pathway identification .

Advanced Research Questions

Q. What mechanistic insights explain contradictory adsorption behaviors of methylene-conjugated dimers in chromatographic or environmental studies?

  • Methodological Answer : Contradictions arise from competing interactions:

  • Hydrogen bonding : Methylene-linked dimers interact with silica gel via nitro or hydroxyl groups, as seen in HMX/DMF heterodimer studies .
  • Hydrophobic effects : Dimer aggregation in aqueous systems (e.g., Freundlich adsorption isotherm models in ) requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify .

Q. How can computational methods like DFT or molecular dynamics simulations predict the stability and intermolecular interactions of asymmetric methylene-conjugated emtricitabine dimers?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies for methylene bridges and predicts regioselectivity in dimerization.
  • Molecular Dynamics (MD) : Simulates dimer behavior in solvents (e.g., water vs. ionic liquids), validated against spectroscopic data ( ) .
  • Symmetry analysis : Tools like PyMOL generate symmetry mates to compare experimental and AlphaFold2-predicted dimer structures .

Q. What role do asymmetric methylene configurations play in modulating the antiviral activity of emtricitabine dimers compared to monomers?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • In vitro assays : Compare IC₅₀ values of dimers vs. monomers against HIV reverse transcriptase.
  • Molecular docking : Map dimer binding to enzymatic pockets (e.g., StaDDl dimer interactions in ) .
  • Pharmacokinetic profiling : Assess dimer metabolic stability using liver microsomes, referencing emtricitabine’s clinical data () .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scaled synthesis of asymmetric dimers?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy or CD.
  • Design of Experiments (DoE) : Optimize catalyst loading and solvent ratios using response surface methodology (RSM).
  • Crystallization control : Seed crystals with predefined chiral templates, as in pyrocatechol methylene ether dimer protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.